
5-Acetyl-3-(4-chlorophenyl)-7-methyl-5,7a-dihydro(1,2,3)diazaphospholo(3,4-d)(1,2,4)oxazaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone is a complex organic compound featuring a unique diazaphospholo-oxazaphosphol ring system
準備方法
The synthesis of 1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone typically involves multi-step organic reactions. Starting from 4-chlorobenzoic acid, the compound can be synthesized through a series of esterification, hydrazination, and cyclization reactions . Industrial production methods may involve optimizing these steps to increase yield and purity.
化学反応の分析
1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and amines.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar compounds include other diazaphospholo-oxazaphosphol derivatives. Compared to these, 1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties.
特性
CAS番号 |
82201-26-1 |
|---|---|
分子式 |
C12H11ClN3O2P |
分子量 |
295.66 g/mol |
IUPAC名 |
1-[3-(4-chlorophenyl)-7-methyl-7aH-diazaphospholo[3,4-d][1,2,4]oxazaphosphol-5-yl]ethanone |
InChI |
InChI=1S/C12H11ClN3O2P/c1-7-12-18-15-11(9-3-5-10(13)6-4-9)19(12)16(14-7)8(2)17/h3-6,12H,1-2H3 |
InChIキー |
NGIYIUCTGASGLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(P2C1ON=C2C3=CC=C(C=C3)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


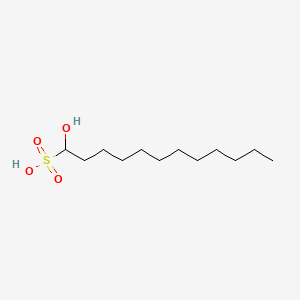
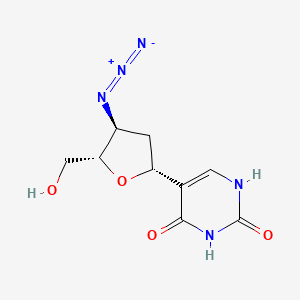
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)

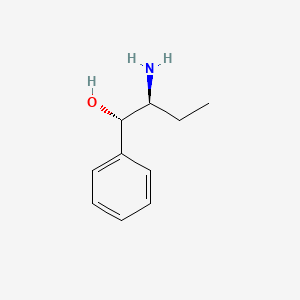
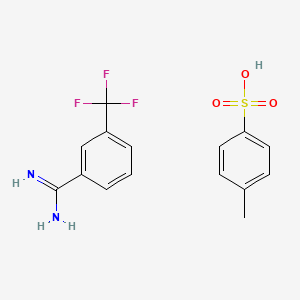
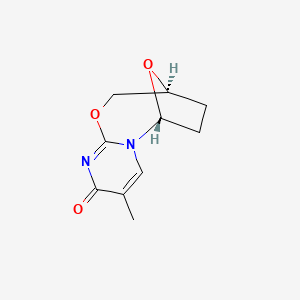
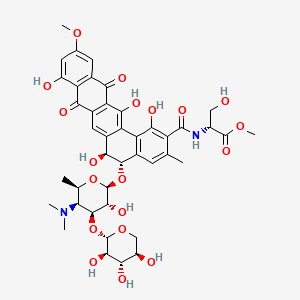
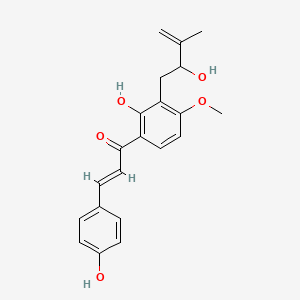
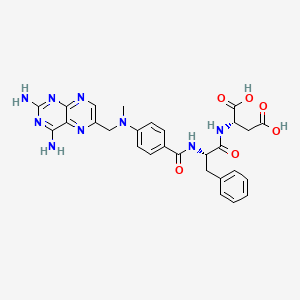

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


